8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
CAS No.: 896378-91-9
Cat. No.: VC8312069
Molecular Formula: C22H26N2O5S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896378-91-9 |
|---|---|
| Molecular Formula | C22H26N2O5S |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (3-methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
| Standard InChI | InChI=1S/C22H26N2O5S/c1-17-6-8-20(9-7-17)30(26,27)24-14-15-29-22(24)10-12-23(13-11-22)21(25)18-4-3-5-19(16-18)28-2/h3-9,16H,10-15H2,1-2H3 |
| Standard InChI Key | SVMDQWAEWMAWDU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a spirocyclic framework with two distinct substituents:
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3-Methoxybenzoyl group: An aromatic ester derivative contributing electron-donating methoxy functionality.
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4-Methylbenzenesulfonyl group: A sulfonamide group providing steric bulk and polar characteristics.
The spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) features a six-membered oxazolidine ring fused to a five-membered diazepane ring, creating a rigid three-dimensional geometry. This conformation enhances binding selectivity in biological systems and influences solubility.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (3-Methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
| Polar Surface Area | 63.2 Ų |
| Partition Coefficient (logP) | 3.2 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with the formation of the spirocyclic core via cyclization of a precursor diamino alcohol. Subsequent functionalization introduces the sulfonyl and benzoyl groups:
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Core Formation: Cyclization of 1,5-diaminopentanol under acidic conditions yields the diazaspiro[4.5]decane scaffold.
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Sulfonylation: Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) installs the sulfonyl group at the N4 position.
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Benzoylation: Acylation with 3-methoxybenzoyl chloride using coupling agents like HATU or EDCl completes the structure.
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.
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Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties.
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Catalysts: Lewis acids (e.g., ZnCl) accelerate acylation steps.
Chemical Reactivity and Stability
Functional Group Reactivity
The compound’s reactivity is dominated by its sulfonamide and ester groups:
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Sulfonamide: Resists hydrolysis under acidic conditions but undergoes nucleophilic substitution with strong bases (e.g., hydroxide ions).
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Ester: Susceptible to hydrolysis in aqueous alkaline media, forming carboxylic acid derivatives.
Stability Profile
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Thermal Stability: Decomposes above 250°C, with the sulfonyl group fragmenting first.
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Photostability: Benzoate esters are prone to UV-induced degradation, necessitating storage in amber containers.
Comparative Analysis with Structural Analogs
Substituent Effects on Properties
The chloro and fluoro substituents in G499-0248 enhance electronegativity, improving membrane permeability compared to the target compound . Conversely, the mesityl group in 903277-51-0 increases steric hindrance, reducing reactivity but enhancing thermal stability.
Industrial and Research Implications
Scalable Synthesis
Industrial production would leverage continuous-flow reactors to optimize exothermic sulfonylation and acylation steps, improving yield reproducibility.
Materials Science Applications
The sulfonyl group’s electron-withdrawing properties make the compound a potential monomer for high-performance polymers with tailored dielectric constants.
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